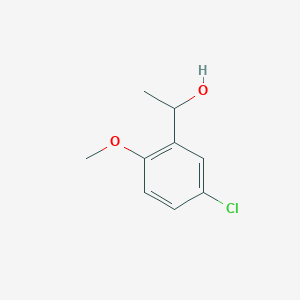

1-(5-Chloro-2-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSSGZBQJZZVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS 7569-69-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from available chemical supplier data and general chemical principles. Detailed experimental data from peer-reviewed scientific literature for 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS 7569-69-9) is limited. Therefore, some sections are based on extrapolations from structurally related compounds and should be treated as provisional. All experimental work should be conducted with appropriate safety precautions and validated independently.

Introduction

This compound is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chloro group para to the ethanol moiety and a methoxy group in the ortho position, offers a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, potential synthetic routes, and applications, with a particular focus on its relevance to the fields of pharmaceutical and agrochemical research. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, in addition to a chiral center at the benzylic carbon, makes this compound an interesting subject for studies in medicinal chemistry and material science.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7569-69-9 | - |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.63 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Reactivity

While specific, detailed, and validated synthetic protocols for this compound are not extensively documented in peer-reviewed journals, a general and plausible synthetic pathway can be proposed based on standard organic chemistry transformations.

Proposed Synthetic Pathway: Grignard Reaction

A common and effective method for the synthesis of secondary alcohols such as this is the Grignard reaction. This would involve the reaction of a Grignard reagent, prepared from a suitable haloanisole, with acetaldehyde.

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Preparation of (5-Chloro-2-methoxyphenyl)magnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 5-bromo-2-chloroanisole in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the haloanisole solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation, as evidenced by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining haloanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde and Workup

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Initiation: A crystal of iodine is often used to activate the magnesium surface and initiate the formation of the Grignard reagent.

-

Temperature Control: The reaction with acetaldehyde is exothermic. Maintaining a low temperature during the addition helps to prevent side reactions and improve the yield of the desired product.

-

Workup: The use of a mild acid, such as a saturated solution of ammonium chloride, is crucial to protonate the alkoxide intermediate to form the alcohol without causing unwanted side reactions that could occur with stronger acids.

Potential Applications in Drug Discovery and Agrochemicals

This compound is primarily utilized as a chemical intermediate.[1] Its structural features are of interest to medicinal chemists for several reasons:

-

Scaffold for Biologically Active Molecules: The substituted phenyl ethanol core is a common motif in a wide range of biologically active compounds. The chloro and methoxy groups can be further functionalized or can serve to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Prochiral Center: The secondary alcohol provides a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often a critical aspect of modern drug design.

-

Modulation of Physicochemical Properties: The chloro group generally increases lipophilicity, which can enhance membrane permeability. The methoxy group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous.

While specific examples of drugs or agrochemicals derived directly from this compound are not prevalent in the public domain, it has been noted for its potential in the synthesis of compounds with anti-inflammatory and anti-tumor properties.[1]

Caption: Potential applications of this compound.

Spectroscopic Analysis (Predicted)

No experimentally derived spectroscopic data for this compound is currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm.

-

The methoxy group would present as a singlet around δ 3.8-4.0 ppm.

-

The benzylic proton (CH-OH) would be a quartet around δ 4.8-5.0 ppm, coupled to the methyl protons.

-

The methyl group protons would appear as a doublet around δ 1.4-1.6 ppm, coupled to the benzylic proton.

-

The hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the δ 110-160 ppm region.

-

The carbon bearing the methoxy group would be downfield shifted.

-

The benzylic carbon (CH-OH) would be in the δ 65-75 ppm range.

-

The methoxy carbon would appear around δ 55-60 ppm.

-

The methyl carbon would be in the δ 20-25 ppm region.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹.

-

C-H stretches from the aromatic ring and alkyl groups just above and below 3000 cm⁻¹.

-

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretch from the alcohol and ether around 1050-1250 cm⁻¹.

-

A C-Cl stretch in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z 186, with an [M+2]⁺ peak at m/z 188 with approximately one-third the intensity, characteristic of the chlorine isotope pattern.

-

A prominent fragment would be the loss of a methyl group ([M-15]⁺).

-

Another significant fragment would be the benzylic cleavage to form the [M-CH₃CHO]⁺ ion.

-

Safety and Handling

Specific toxicological data for this compound is not available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its utility as a building block for more complex molecules in the pharmaceutical and agrochemical industries is clear from its structure. The lack of detailed, publicly available experimental data underscores the need for further research to fully characterize this compound and explore its potential in various synthetic applications. The protocols and data presented in this guide are intended to provide a foundation for researchers and to stimulate further investigation into the properties and reactivity of this interesting molecule.

References

[1] LookChem. (2-Methoxy-5-chlor-phenyl)-aethanol(7569-69-9). Available at: [Link]

Sources

physicochemical properties of 1-(5-Chloro-2-methoxyphenyl)ethanol

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the physicochemical characterization of this compound, a compound of interest for researchers in synthetic chemistry and drug development. Given the limited availability of experimental data for this specific substituted phenyl ethanol, this document serves as a practical whitepaper detailing the necessary protocols to determine its core properties. We move beyond theoretical values to provide field-proven, step-by-step methodologies for determining critical parameters such as lipophilicity (LogP) and aqueous solubility. This guide is structured to empower researchers to generate reliable, high-quality data essential for advancing discovery and development programs.

Introduction and Molecular Overview

This compound is a halogenated aromatic alcohol. Its structure, featuring a chloro- and a methoxy- substituent on the phenyl ring, suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The interplay between the lipophilic chloro group, the polar hydroxyl group, and the hydrogen-bond accepting methoxy group creates a unique physicochemical profile that dictates its behavior in both chemical reactions and biological systems. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and process chemistry.

Molecular Structure:

This guide will provide the experimental foundation to move from this structural representation to a functional understanding of the molecule's properties.

Physicochemical Properties: A Profile

The following table summarizes the calculated and predicted physicochemical properties for this compound. It must be emphasized that while calculated values like molecular weight are exact, parameters such as LogP and pKa are estimations. The subsequent sections of this guide provide the methodologies to determine these empirically.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₁ClO₂ | Calculated |

| Molecular Weight | 186.63 g/mol | Calculated |

| Exact Mass | 186.044756 Da | Calculated |

| XLogP3 (Predicted) | ~2.5 - 3.0 | Predicted (Based on similar structures) |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| pKa (Predicted, Acidic) | ~14.0 (Alcoholic OH) | Predicted |

| Physical Form | Expected to be a liquid or low-melting solid at STP | Inferred from related isomers[1] |

Core Experimental Workflows for Characterization

A systematic approach is essential for the reliable characterization of a novel chemical entity. The following workflow illustrates the logical progression from a newly synthesized compound to a well-characterized molecule ready for further application.

Caption: Experimental workflow for Shake-Flask LogP determination.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine 10 mL of the saturated water phase and 10 mL of the saturated n-octanol phase. Add a small, precise volume of the compound's stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (typically 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. The choice of agitation method should ensure thorough mixing without forming a permanent emulsion.

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated HPLC-UV method. [2]It is critical to prepare calibration standards in both pure n-octanol and pure water to ensure accurate quantification.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Expert Insight: Low aqueous solubility is a primary hurdle in drug development, often leading to poor bioavailability. [3]Determining solubility early and across a physiologically relevant pH range (1.2 to 6.8) is crucial. [3]For ionizable compounds, solubility can change dramatically with pH. While this compound is a neutral molecule with a very high (non-physiological) pKa, assessing its solubility in standard buffers is still best practice. The equilibrium shake-flask method is the recommended approach. [4]

Sources

A Comprehensive Guide to the Structural Analysis and Confirmation of 1-(5-Chloro-2-methoxyphenyl)ethanol

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive structural analysis and confirmation of 1-(5-Chloro-2-methoxyphenyl)ethanol, a substituted aromatic alcohol of interest in medicinal chemistry.

As a Senior Application Scientist, my experience underscores the necessity of a multi-technique approach to structural elucidation. No single method provides a complete picture; rather, it is the convergence of data from orthogonal techniques that builds a robust and irrefutable structural assignment. This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice and demonstrating how each step provides a self-validating system for the final structural confirmation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and culminate with the definitive method of X-ray Crystallography.

The Analytical Workflow: A Multi-Pronged Approach to Structural Confirmation

The journey from a synthesized compound to a confirmed molecular structure follows a logical progression. Each step provides a piece of the puzzle, with the collective data culminating in a comprehensive and unambiguous structural assignment. The following workflow illustrates the synergistic relationship between the key analytical techniques discussed in this guide.

Caption: An overview of the integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, a combination of ¹H and ¹³C NMR, potentially supplemented with 2D techniques like COSY and HSQC, will be instrumental.

Expertise & Experience: The Rationale Behind NMR Experiments

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. A proton-decoupled ¹³C NMR will show the number of unique carbon environments.[1] The chemical shifts in both spectra are highly sensitive to the electronic effects of the chloro and methoxy substituents on the aromatic ring.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Spectrometer Setup: The sample is inserted into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[3]

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets.

-

A wider spectral width is required (e.g., 0-220 ppm).[1] Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.[1]

-

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | d | 1H | H-6 | ortho to the methoxy group and meta to the chloro group. |

| ~7.2 | dd | 1H | H-4 | meta to both the methoxy and chloro groups. |

| ~6.8 | d | 1H | H-3 | ortho to the methoxy group. |

| ~5.0 | q | 1H | CH-OH | Methine proton adjacent to the hydroxyl group and the aromatic ring. |

| ~3.9 | s | 3H | OCH₃ | Methoxy group protons. |

| ~2.5 | br s | 1H | OH | Hydroxyl proton; chemical shift can be variable and the peak may be broad. |

| ~1.5 | d | 3H | CH₃ | Methyl group protons coupled to the methine proton. |

Note: Predicted chemical shifts are based on additive models for substituted benzenes and data from analogous compounds.[4]

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Aromatic carbon bearing the electron-donating methoxy group. |

| ~140 | C-1 | Aromatic carbon attached to the ethanol substituent. |

| ~129 | C-4 | Aromatic carbon meta to both substituents. |

| ~128 | C-6 | Aromatic carbon ortho to the methoxy group. |

| ~125 | C-5 | Aromatic carbon bearing the electron-withdrawing chloro group. |

| ~112 | C-3 | Aromatic carbon ortho to the methoxy group. |

| ~70 | CH-OH | Methine carbon of the ethanol substituent. |

| ~56 | OCH₃ | Methoxy carbon. |

| ~25 | CH₃ | Methyl carbon of the ethanol substituent. |

Note: Predicted chemical shifts are based on established substituent effects on benzene rings.[4][5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely yield a strong signal for the protonated molecule.[6]

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak (or the protonated molecule in ESI) will confirm the molecular formula. The isotopic pattern of the molecular ion will be a key indicator of the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern will provide evidence for the connectivity of the functional groups. For benzyl alcohols, common fragmentation pathways include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.[7][8]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.[9]

-

Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[9]

-

Desolvation: The charged droplets are desolvated with a heated drying gas (e.g., nitrogen) to release the analyte ions into the gas phase.[10]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Rationale |

| 186/188 | [M]⁺• | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 171/173 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 168/170 | [M - H₂O]⁺• | Loss of a water molecule, a common fragmentation for alcohols.[8] |

| 157/159 | [M - C₂H₅O]⁺ | Cleavage of the bond between the aromatic ring and the ethanol substituent. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted aromatic compounds. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[11]

Expertise & Experience: The Diagnostic Power of IR

For this compound, the IR spectrum will provide clear evidence for the presence of the hydroxyl (O-H) group, the aromatic ring (C=C and C-H stretches), the ether linkage (C-O), and the carbon-chlorine bond (C-Cl). The broadness of the O-H stretch is a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a pressure clamp is used to ensure good contact.[12]

-

Spectrum Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3550-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Secondary alcohol |

| 800-600 | C-Cl stretch | Aryl chloride |

Note: Predicted absorption ranges are based on standard IR correlation tables.[13]

X-Ray Crystallography: The Definitive Structural Confirmation

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation.[14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[15]

Expertise & Experience: The Gold Standard

Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging but is well worth the effort for definitive structural proof. The resulting electron density map provides a visual and quantifiable representation of the molecule's structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[16]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

The successful solution and refinement of the X-ray diffraction data for this compound would provide a definitive 3D model of the molecule, confirming the connectivity and stereochemistry proposed by the spectroscopic methods.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-faceted analytical approach. By integrating the insights from NMR, MS, and IR spectroscopy, a highly confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed through the atomic-level resolution of X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data, providing the trustworthy and authoritative structural confirmation required for advancing drug development programs.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Takeda, R., et al. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(10), 945-951. Available at: [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Multinuclear NMR. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chan, T. W. D. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(2), 31–41. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(33), 21413-21422. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). Retrieved from [Link]

-

Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Zapata, F., et al. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(7), 1264–1269. Available at: [Link]

-

Assaf, J., et al. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Electrospray Ionization (ESI). (n.d.). Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Zhang, C., et al. (2016). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 97, 73-81. Available at: [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2020). ChemRxiv. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2016). Journal of Chemical Education, 93(7), 1264–1269. Available at: [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]

-

Malo, C., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 227–248. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chem.umd.edu [chem.umd.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. rigaku.com [rigaku.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Spectroscopic Blueprint of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is a cornerstone of innovation and quality control. 1-(5-Chloro-2-methoxyphenyl)ethanol is a substituted phenylethanol derivative with potential applications as a synthetic intermediate in drug discovery. Its chemical identity, purity, and isomeric integrity are critical parameters that directly impact downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad for the unambiguous characterization of this molecule.

This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages a data-driven approach, synthesizing information from structurally analogous compounds and established spectroscopic principles to provide a reliable predictive blueprint. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed spectral analysis and field-proven experimental protocols.

Molecular Structure

The structural foundation of our analysis is the molecule this compound. Its architecture, featuring a chlorinated and methoxylated phenyl ring attached to an ethanol moiety, dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the connectivity of a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, methoxy, methyl, and hydroxyl protons. The chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~2.0-3.0 | Singlet (broad) | - |

| -CH₃ (ethanol) | ~1.5 | Doublet | ~6.5 |

| -OCH₃ | ~3.9 | Singlet | - |

| -CH(OH) | ~5.0 | Quartet | ~6.5 |

| Aromatic H | ~6.8-7.4 | Multiplet | - |

-

Aromatic Protons (δ ~6.8-7.4 ppm): The three aromatic protons will appear as a complex multiplet. The proton ortho to the methoxy group is expected to be the most upfield due to the shielding effect of the methoxy group. The other two protons will be further downfield, with their exact shifts and coupling constants determined by their positions relative to the chloro and methoxy substituents.

-

Benzylic Proton (-CH(OH), δ ~5.0 ppm): This proton is adjacent to the hydroxyl group and the aromatic ring, leading to a downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Methyl Protons (-CH₃, δ ~1.5 ppm): These protons are on the carbon adjacent to the chiral center and will appear as a doublet due to coupling with the single benzylic proton.

-

Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may not show coupling to the benzylic proton.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethanol) | ~25 |

| -OCH₃ | ~56 |

| -CH(OH) | ~68 |

| Aromatic C-Cl | ~127 |

| Aromatic C-H | ~110-130 |

| Aromatic C-CH(OH) | ~135 |

| Aromatic C-OCH₃ | ~155 |

-

Aromatic Carbons (δ ~110-155 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most downfield (~155 ppm), while the carbon ortho to the methoxy group will be significantly shielded (~110 ppm). The carbon attached to the chloro group is expected around 127 ppm.

-

Benzylic Carbon (-CH(OH), δ ~68 ppm): This carbon, bonded to the hydroxyl group, will appear in the aliphatic region.

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will be found at a characteristic downfield position.

-

Methyl Carbon (-CH₃, δ ~25 ppm): The methyl carbon of the ethanol side chain will be the most upfield signal.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

DEPT Experiments: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Caption: Workflow for ¹³C NMR Data Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C=C, C-O, and C-Cl functional groups.

| Vibrational Mode | Predicted Absorption Frequency (ν, cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (alcohol) | 1260-1000 |

| C-O stretch (ether) | 1250-1000 |

| C-Cl stretch | 800-600 |

Experimental Protocol for ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[1]

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Key Functional Group Vibrations in IR Spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum Data

In Electron Ionization (EI) MS, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in a 3:1 ratio.

-

Major Fragment Ions:

-

[M - CH₃]⁺ (m/z 171/173): Loss of a methyl group.

-

[M - H₂O]⁺ (m/z 168/170): Loss of a water molecule.

-

[C₈H₈OCl]⁺ (m/z 141/143): Benzylic cleavage, loss of the CH₃CHO group.

-

[C₇H₇O]⁺ (m/z 107): A common fragment for methoxy-substituted benzyl compounds.

-

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: Predicted Fragmentation Pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide, derived from the analysis of structurally related compounds and fundamental principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral signature that can be used for structural verification, purity assessment, and quality control in a research and development setting. The experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of novel chemical entities.

References

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Qi, S.-B., et al. (2013). Supporting information for: Asymmetric transfer hydrogenation of aromatic ketones catalyzed by ruthenium complexes of amino-alcohols derived from (S)-proline. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanol in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and process chemistry. This guide provides a detailed technical overview of the solubility characteristics of 1-(5-Chloro-2-methoxyphenyl)ethanol, a significant building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior in a range of common organic solvents. This theoretical analysis is complemented by a comprehensive guide to the experimental determination of solubility, empowering researchers to validate and expand upon these predictions.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, solubility data is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby maximizing reaction rates and yields.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: Although an intermediate, understanding its solubility provides insights for handling and for the development of final drug products.

This guide addresses the current information gap by providing a robust predictive framework for the solubility of this compound, alongside practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 7569-69-9 | [1] |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.63 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Structure | - |

The structure reveals a moderately polar molecule containing a substituted aromatic ring, a hydroxyl group capable of hydrogen bonding, and a methoxy group. The presence of the chlorine atom will also influence its polarity and interactions.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

Due to the scarcity of experimental data, a predictive approach using Hansen Solubility Parameters (HSP) offers valuable insights. The principle of HSP is "like dissolves like," where substances with similar HSP values are more likely to be miscible.[2] HSP decomposes the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

Estimation of Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method of Hoftyzer and Van Krevelen.[3][4] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.

The functional groups present in this compound are:

-

Aromatic CH (4)

-

Aromatic C-Cl

-

Aromatic C-O

-

-OCH₃

-

-CH(OH)-

-

-CH₃

Table 2: Estimated Hansen Solubility Parameters and Molar Volume for this compound

| Parameter | Estimated Value |

| Molar Volume (V) | 145.5 cm³/mol |

| Dispersion (δd) | 19.2 MPa½ |

| Polar (δp) | 7.5 MPa½ |

| Hydrogen Bonding (δh) | 9.8 MPa½ |

| Total (δt) | 22.8 MPa½ |

Disclaimer: These values are estimations derived from a group contribution method and have not been experimentally validated. They should be used as a predictive guide.

Predicted Solubility in Common Organic Solvents

The likelihood of solubility can be predicted by calculating the "Hansen distance" (Ra) between the solute (this compound) and a solvent. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.[5]

The Hansen distance (Ra) is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A general rule of thumb is that a substance will likely be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute. As R₀ is unknown, a smaller Ra value is indicative of better solubility.

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Distance (Ra)

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |

| This compound | 19.2 | 7.5 | 9.8 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.9 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 9.3 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.9 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.2 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.7 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 14.8 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 15.6 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.2 | High |

| Methanol | 14.7 | 12.3 | 22.3 | 14.5 | Moderate to High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.5 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.7 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 34.9 | Very Low |

Note: "Predicted Solubility" is a qualitative interpretation of the calculated Hansen distance (Ra). Lower Ra values suggest higher solubility.

The predictions suggest that this compound is likely to be highly soluble in polar aprotic solvents such as dichloromethane, chloroform, THF, and DMF, as well as in alcohols like ethanol and isopropanol. Its solubility is predicted to be moderate in aromatic hydrocarbons like toluene and benzene, and low in non-polar aliphatic hydrocarbons such as hexane and heptane. As expected, its solubility in water is predicted to be very low.

Experimental Determination of Solubility: A Practical Protocol

While predictive models are a valuable tool, experimental verification is crucial for accurate solubility data. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7][8]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the detection method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validating System

To ensure the trustworthiness of the results, the following should be incorporated:

-

Time to Equilibrium: Collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Triplicate Measurements: Perform the experiment in triplicate for each solvent to assess the reproducibility of the results.

-

pH Measurement (for aqueous solutions): If measuring solubility in buffered aqueous solutions, measure the pH of the final saturated solution.

Visualizing the Workflow and Relationships

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Relationship between Molecular Properties and Solubility

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the solubility of this compound in common organic solvents. The Hansen Solubility Parameter analysis suggests that polar aprotic and protic solvents are likely to be effective solvents, while non-polar aliphatic solvents are not. This information serves as a valuable starting point for process development and research activities.

It is strongly recommended that the predictions presented in this guide are validated through experimental solubility studies using the provided shake-flask protocol. The generation of empirical data will not only confirm these predictions but also contribute to a more complete understanding of this important synthetic intermediate.

References

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

LookChem. (n.d.). (2-Methoxy-5-chlor-phenyl)-aethanol CAS NO.7569-69-9. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 47(1), 35-43. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chloro-2-methoxyphenyl)ethanol, a key chemical intermediate with significant potential in pharmaceutical research and development. Due to its limited direct commercial availability, this guide focuses on its synthesis from readily available precursors, its physicochemical properties, potential applications, and essential safety and handling protocols.

Introduction: The Significance of Substituted Phenylethanolamines

Substituted phenylethanolamine scaffolds are crucial pharmacophores in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The specific substitutions on the phenyl ring and the ethanolamine side chain profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This compound, with its distinct chloro and methoxy substitutions, represents a valuable building block for accessing novel chemical entities with potential applications in various therapeutic areas.

Commercial Unavailability and the Synthetic Route

Direct commercial suppliers of this compound are not readily identifiable, indicating its status as a specialized, non-stock chemical. However, its synthesis is straightforward and achievable in a standard laboratory setting through the reduction of its corresponding ketone precursor, 5-Chloro-2-methoxyacetophenone.

Availability of the Precursor: 5-Chloro-2-methoxyacetophenone

The key to obtaining this compound lies in the commercial availability of its precursor, 5-Chloro-2-methoxyacetophenone. Several chemical suppliers offer this compound, making the synthesis of the target alcohol feasible.

Table 1: Commercial Suppliers of 5-Chloro-2-methoxyacetophenone

| Supplier | Product Name | Purity | Notes |

| Chem-Impex | 5-Chloro-2-methoxyacetophenone | - | Intermediate for analgesics and anti-inflammatory agents.[2] |

| Biosynth | 5-Chloro-2-methoxyacetophenone | - | For pharmaceutical testing. |

Synthesis of this compound by Reduction

The most common and efficient method for synthesizing this compound is the reduction of the carbonyl group of 5-Chloro-2-methoxyacetophenone. This can be achieved using various reducing agents.

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloro-2-methoxyacetophenone

This protocol provides a general procedure for the reduction using sodium borohydride, a mild and selective reducing agent.

-

Dissolution: Dissolve 5-Chloro-2-methoxyacetophenone (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer with brine (saturated sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization, if applicable.

Physicochemical Properties

Due to the lack of direct experimental data for this compound, its physicochemical properties are estimated based on its chemical structure and data from analogous compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis of Estimation |

| Molecular Formula | C₉H₁₁ClO₂ | Calculated |

| Molecular Weight | 186.63 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid. | Based on similar substituted phenylethanols.[2] |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Extrapolated from similar compounds. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | General solubility of substituted benzyl alcohols. |

| Stability | Stable under normal laboratory conditions. | General stability of benzyl alcohols. |

-

¹H NMR: Expected signals would include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Approximately 9 distinct signals are expected, corresponding to the different carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 186 and 188 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.

Intermediate for Biologically Active Compounds

The precursor, 5-Chloro-2-methoxyacetophenone, is noted for its use in the synthesis of analgesics and anti-inflammatory agents.[2] Consequently, this compound is a logical next-step intermediate in the synthesis of these and other potentially bioactive molecules. Substituted phenylethanolamines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs).[3]

Diagram 2: Potential Drug Discovery Workflow

Caption: Role as a key intermediate in drug discovery.

Building Block for Combinatorial Chemistry

The hydroxyl group of this compound provides a reactive handle for further chemical modifications, making it an ideal building block for creating libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on those for structurally related substituted benzyl alcohols and its precursor.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound, while not commercially available off-the-shelf, is a readily accessible and valuable intermediate for chemical synthesis. Its preparation from 5-Chloro-2-methoxyacetophenone opens avenues for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, handle, and utilize this important building block in their scientific endeavors.

References

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]

-

Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubMed. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

The Pharmacological Potential of Substituted Phenyl Ethanols: A Technical Guide for Drug Discovery and Development

Executive Summary

Substituted phenyl ethanols, a class of organic compounds characterized by a phenyl ring attached to an ethanol backbone with various substitutions, are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive exploration of their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. By delving into the structure-activity relationships, mechanisms of action, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this promising class of molecules.

Introduction: The Versatility of the Phenyl Ethanol Scaffold

The 2-phenylethanol (PEA) framework is a common motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological effects. The aromatic ring and the hydroxyl group of the ethanol side chain provide key interaction points with biological targets. The true potential of this scaffold, however, lies in the diverse functionalization of the phenyl ring. Substituents such as hydroxyl, methoxy, and nitro groups, as well as the esterification of the ethanol hydroxyl group, can profoundly influence the compound's physicochemical properties and, consequently, its pharmacological profile. This guide will systematically explore how these structural modifications translate into potent and selective biological activities.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted phenyl ethanols have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action: Membrane Integrity and Beyond

The primary antimicrobial mechanism of many substituted phenyl ethanols is the disruption of microbial cell membranes. Their amphipathic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, ultimately leading to cell death.

Beyond membrane disruption, some derivatives, such as phenyllactic acid, are also thought to interfere with DNA integrity. The bacteriostatic activity of 2-phenylethanol and its derivatives has been shown to correlate with their membrane binding affinity.[1]

Structure-Activity Relationship

The antimicrobial potency is significantly influenced by the nature and position of the substituents on the phenyl ring. For instance, masking the negative charge of the carboxylic acid in phenylacetic acid by converting it to methyl phenylacetate enhances its bacteriostatic efficiency.[1] This suggests that lipophilicity plays a crucial role in membrane penetration.

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Table 1: Minimum Inhibitory Concentration (MIC) Values of Selected Substituted Phenyl Ethanols

| Compound | Microorganism | MIC (mM) | Reference |

| 2-Phenylethanol | E. coli | ~15 | [1] |

| Phenylacetic acid | E. coli | ~20 | [1] |

| Methyl phenylacetate | E. coli | ~6.3 | [1] |

| Tyrosol | E. coli | ~30 | [1] |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Test compound (substituted phenyl ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth medium only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add a standardized microbial inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Certain substituted phenyl ethanols, such as hydroxytyrosol, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Mechanism of Action: Targeting Key Inflammatory Mediators

Hydroxytyrosol has been shown to exert its anti-inflammatory effects by:

-

Inhibiting the production of pro-inflammatory mediators: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins. * Modulating cytokine production: It can decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β. [3][4]* Interfering with inflammatory signaling pathways: Hydroxytyrosol can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are central regulators of the inflammatory response. [4]

Caption: Anti-inflammatory mechanism of hydroxytyrosol.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compound (substituted phenyl ethanol)

-

Lipopolysaccharide (LPS)

-

Reagents for measuring nitric oxide (Griess reagent), prostaglandins (ELISA kit), and cytokines (ELISA kits)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate conditions.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Prostaglandins (e.g., PGE2): Quantify the levels of prostaglandins in the supernatant using a specific ELISA kit.

-

Cytokines (e.g., TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using specific ELISA kits.

-

-

Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the test compound.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Several substituted phenyl ethanols, most notably caffeic acid phenethyl ester (CAPE), have demonstrated significant anticancer properties in various cancer cell lines. [5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of CAPE are multifaceted and involve:

-

Induction of Apoptosis: CAPE can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like p53 and caspases. [6]* Inhibition of Proliferation: CAPE can arrest the cell cycle and inhibit the proliferation of cancer cells.

-

Modulation of Signaling Pathways: CAPE has been found to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT pathway. [7]It can also suppress the expression of anti-apoptotic proteins like survivin and XIAP. [6][7]

Caption: Anticancer mechanism of Caffeic Acid Phenethyl Ester (CAPE).

Cytotoxicity and Selectivity

A crucial aspect of cancer drug development is the selective toxicity of a compound towards cancer cells while sparing normal cells. Hydroxytyrosol has shown selective cytotoxicity against various cancer cell lines, including prostate cancer cells, with lower IC50 values in cancerous cells compared to non-tumor cells. [8]Similarly, CAPE has been reported to have selective cytotoxic effects on cancer cells. [6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines and normal (non-cancerous) cell lines

-

Cell culture medium and supplements

-

Test compound (substituted phenyl ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-